Dicalcium diiron pentaoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

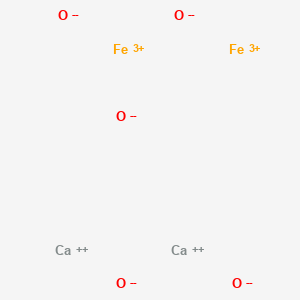

Dicalcium diiron pentaoxide, also known as this compound, is a useful research compound. Its molecular formula is Ca2Fe2O5 and its molecular weight is 271.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thermoelectric Applications

Dicalcium diiron pentaoxide has been investigated for its potential use in thermoelectric generators (TEGs). These devices convert temperature differences into electrical energy, making them valuable for energy harvesting from waste heat.

- Thermally Sprayed Coatings : Research indicates that thermally sprayed coatings of Ca₂Fe₂O₅ can enhance the efficiency of TEGs. The study highlights the material's ability to maintain structural integrity at high temperatures while providing good thermoelectric performance .

- Material Properties : The orthorhombic structure of Ca₂Fe₂O₅ contributes to its thermoelectric properties. Its formation energy and stability under operational conditions are critical for practical applications .

Pigmentation

This compound is utilized as a pigment due to its distinctive reddish-brown color. This application spans several industries:

- Ceramics : It is used to impart color to ceramic products, enhancing aesthetic appeal while maintaining durability.

- Paints and Coatings : The compound serves as a pigment in paints, contributing to color stability and opacity. Its non-toxic nature makes it suitable for various applications where safety is a concern .

Advanced Coatings

The development of advanced coatings incorporating this compound is another promising area:

- Protective Coatings : Research shows that coatings containing Ca₂Fe₂O₅ exhibit enhanced resistance to wear and corrosion, making them ideal for industrial applications where durability is essential .

- Functional Coatings : The incorporation of this compound into functional coatings can improve thermal management in electronic devices, further expanding its application scope.

Data Summary Table

| Application Area | Specific Use Cases | Advantages |

|---|---|---|

| Thermoelectric Generators | Thermally sprayed coatings | High-temperature stability |

| Pigmentation | Ceramics, paints, and coatings | Non-toxic, stable color |

| Advanced Coatings | Protective and functional coatings | Enhanced wear and corrosion resistance |

Case Studies

- Thermoelectric Generators : A study conducted on the use of Ca₂Fe₂O₅ in TEGs demonstrated significant improvements in energy conversion efficiency compared to traditional materials. The thermally sprayed coatings were found to effectively utilize waste heat from industrial processes .

- Ceramic Pigmentation : In a comparative analysis of pigments used in ceramics, this compound was noted for its superior colorfastness and compatibility with various ceramic matrices. This study highlighted its advantages over synthetic pigments in terms of environmental impact and cost-effectiveness .

- Protective Coatings : A recent investigation into protective coatings revealed that this compound-based formulations provided exceptional resistance to abrasion and chemical attack, making them suitable for harsh industrial environments .

Analyse Des Réactions Chimiques

Oxygen Transfer in Methane Partial Oxidation

Ca₂Fe₂O₅ acts as an oxygen carrier in methane partial oxidation, transferring lattice oxygen to produce syngas (CO and H₂). The reaction proceeds as:

Ca2Fe2O5+CH4→2CaO+2Fe0+CO+2H2(ΔH298K∘=+253textkJmol)

Key findings :

-

Reaction initiation occurs above 900°C under methane flow, with rapid oxygen transfer observed during the initial phase .

-

CO and H₂ production rates correlate directly with methane consumption, peaking during the acceleration phase .

-

Fe³⁺ in Ca₂Fe₂O₅ is fully reduced to metallic Fe⁰, while Ca²⁺ remains stable as CaO .

Catalytic Methane Pyrolysis

The reduced form of Ca₂Fe₂O₅ (Fe⁰/CaO mixture) catalyzes methane pyrolysis:

CH4→C(s)+2H2(ΔH298K∘=+75textkJmol)

Experimental insights :

-

Pyrolysis occurs concurrently with partial oxidation but dominates once lattice oxygen is depleted .

-

No CO₂ or steam is generated during this phase, indicating pure thermal decomposition .

-

Carbon deposition on the catalyst surface does not impede hydrogen production in fluidized-bed reactors .

Redox Cycling and Regeneration

Ca₂Fe₂O₅ exhibits reversible redox behavior, enabling cyclic use in chemical looping systems.

Reduction-Oxidation (Redox) Dynamics

Notable observations :

-

CO₂ preferentially regenerates Ca₂Fe₂O₅ over forming Fe₃O₄, minimizing phase segregation .

-

Air oxidation yields near-complete regeneration but introduces trace Fe₃O₄ impurities .

Comparative Reactivity

| Parameter | Ca₂Fe₂O₅ | Fe₂O₃ |

|---|---|---|

| Methane activation temperature | 900°C | 700°C |

| Redox cyclability (CO₂) | 97.8% | ≤80% |

| Carbon tolerance | High | Moderate |

Ca₂Fe₂O₅’s higher thermal stability and carbon resistance make it superior to pure Fe₂O₅ in methane-based looping systems .

Thermodynamic and Kinetic Considerations

-

Activation energy : Reduction by CH₄ requires overcoming a higher energy barrier (~300 kJ/mol) compared to H₂-driven reduction .

-

Rate-limiting step : Oxygen diffusion through the Fe⁰/CaO matrix during oxidation .

-

Cycle stability : >30 redox cycles demonstrated with <3% capacity loss in fluidized-bed tests .

Propriétés

Numéro CAS |

12013-62-6 |

|---|---|

Formule moléculaire |

Ca2Fe2O5 |

Poids moléculaire |

271.84 g/mol |

Nom IUPAC |

dicalcium;iron(3+);oxygen(2-) |

InChI |

InChI=1S/2Ca.2Fe.5O/q2*+2;2*+3;5*-2 |

Clé InChI |

CJBPTBNCVDOUQA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

Key on ui other cas no. |

12013-62-6 |

Synonymes |

dicalcium diiron pentaoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.